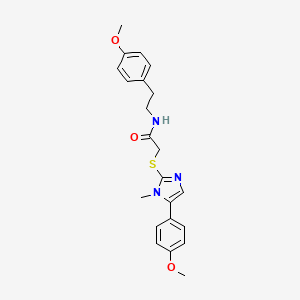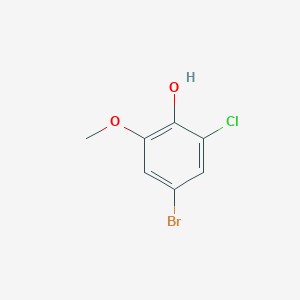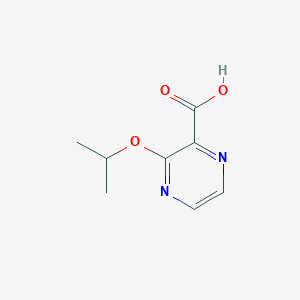![molecular formula C8H14N2S B2874477 (Propan-2-yl)[2-(1,3-thiazol-2-yl)ethyl]amine CAS No. 1225627-16-6](/img/structure/B2874477.png)
(Propan-2-yl)[2-(1,3-thiazol-2-yl)ethyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(Propan-2-yl)[2-(1,3-thiazol-2-yl)ethyl]amine” is an organic compound that belongs to the class of aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group . The compound contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .
Molecular Structure Analysis
The molecular formula of “this compound” is C6H9NOS . The average mass is 143.207 Da and the monoisotopic mass is 143.040482 Da .Physical and Chemical Properties Analysis
The compound has a density of 1.2±0.0 g/cm3, a boiling point of 210.3±0.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.0 mmHg at 25°C . The enthalpy of vaporization is 47.2±0.0 kJ/mol and the flash point is 81.0±0.0 °C . The index of refraction is 1.547 and the molar refractivity is 38.0±0.0 cm3 .Applications De Recherche Scientifique
Noncovalent Interaction Studies
Research has highlighted the importance of noncovalent interactions in the structural stability and properties of N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines and similar compounds. A study by El-Emam et al. (2020) explored the quantum theory of atoms-in-molecules (QTAIM) to assess these interactions, revealing significant insights into the molecular stability and interaction energies that are crucial for designing compounds with desired physical and chemical properties (El-Emam et al., 2020).
Crystallographic Insights
The X-ray structures and computational studies of several cathinones, including compounds structurally related to (Propan-2-yl)[2-(1,3-thiazol-2-yl)ethyl]amine, provide valuable information on their molecular geometry and electronic properties. This knowledge is essential for understanding their reactivity and potential applications in medicinal chemistry, as demonstrated by Nycz et al. (2011) (Nycz et al., 2011).
Enzyme Inhibition Studies
A study on the synthesis and enzyme inhibition activities of novel N-arylthiazole-2-amines and ethyl 2-[aryl(thiazol-2-yl)amino]acetates revealed that compounds derived from this compound show promising inhibition towards α-glucosidase and β-glucosidase. This discovery could lead to the development of new therapeutic agents for diseases like diabetes, as shown by Babar et al. (2017) (Babar et al., 2017).
Novel Synthetic Routes
The application of this compound in synthesizing new chemical entities was further explored by Friedrich et al. (2002), who developed a novel route to 1,2,4-trisubstituted pyrroles, highlighting the versatility of this compound in organic synthesis (Friedrich et al., 2002).
Corrosion Inhibition Studies
Additionally, the compound has been studied for its potential applications in corrosion inhibition. Kaya et al. (2016) conducted quantum chemical and molecular dynamics simulation studies on thiazole derivatives, including structures related to this compound, to predict their performance as corrosion inhibitors for iron, indicating the compound's utility in industrial applications (Kaya et al., 2016).
Orientations Futures
The thiazole ring is a key structural motif in many biologically active compounds . Therefore, the synthesis and study of new compounds containing a thiazole ring, such as “(Propan-2-yl)[2-(1,3-thiazol-2-yl)ethyl]amine”, could be a promising direction for future research. These studies could lead to the development of new drug molecules with lesser side effects .
Mécanisme D'action
Target of Action
Compounds containing a thiazole ring, such as this one, have been reported to exhibit a broad range of biological activities . They are known to interact with various enzymes and receptors, influencing numerous biochemical processes.
Mode of Action
Thiazole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the biochemical context.
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways, including those involved in inflammation, tumor growth, and microbial infections .
Pharmacokinetics
Thiazole derivatives are generally known for their good bioavailability .
Result of Action
Thiazole derivatives are known to exhibit a range of effects, including anti-inflammatory, antitumor, and antimicrobial activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .
Propriétés
IUPAC Name |
N-[2-(1,3-thiazol-2-yl)ethyl]propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2S/c1-7(2)9-4-3-8-10-5-6-11-8/h5-7,9H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGKLFBKCUAPMJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCC1=NC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Tert-butyl 4-[[(2-chloroacetyl)amino]methyl]-4-(methoxymethyl)piperidine-1-carboxylate](/img/structure/B2874395.png)
![2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2874397.png)


![Methyl 6-bromo-5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2874401.png)

![N-[(2,6-difluorophenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B2874404.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2874405.png)
![N-([2,3'-bipyridin]-3-ylmethyl)-3-(4-fluorophenoxy)benzamide](/img/structure/B2874406.png)

![N~1~-cyclohexyl-2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2874410.png)

![N-(2-(6-(ethylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2874414.png)
![2-(4-methoxyphenyl)-4-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2874416.png)
